molecular formula C20H15BrN2O2 B11350522 6-bromo-3-methyl-N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide

6-bromo-3-methyl-N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide

Cat. No.: B11350522
M. Wt: 395.2 g/mol
InChI Key: NHUHEEXRUDISPW-UHFFFAOYSA-N
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Description

6-bromo-3-methyl-N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, methyl, and quinoline groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-methyl-N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of the bromine atom into the benzofuran ring.

    Methylation: Addition of methyl groups to the appropriate positions on the benzofuran and quinoline rings.

    Amidation: Formation of the carboxamide group by reacting the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-methyl-N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

    Coupling Reagents: Palladium catalysts, copper catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-bromo-3-methyl-N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-3-methyl-1-benzofuran-2-carboxamide: Lacks the quinoline group.

    3-methyl-N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide: Lacks the bromine atom.

    6-bromo-3-methylquinoline: Lacks the benzofuran and carboxamide groups.

Uniqueness

The unique combination of bromine, methyl, and quinoline groups in 6-bromo-3-methyl-N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H15BrN2O2

Molecular Weight

395.2 g/mol

IUPAC Name

6-bromo-3-methyl-N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H15BrN2O2/c1-11-6-7-13-4-3-5-16(18(13)22-11)23-20(24)19-12(2)15-9-8-14(21)10-17(15)25-19/h3-10H,1-2H3,(H,23,24)

InChI Key

NHUHEEXRUDISPW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=O)C3=C(C4=C(O3)C=C(C=C4)Br)C)C=C1

Origin of Product

United States

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